5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
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Overview
Description
5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C8H7N5O2. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by the presence of a nitrophenyl group attached to a tetrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:
4-nitrobenzyl chloride+sodium azide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 5-[(4-aminophenyl)methyl]-1H-1,2,3,4-tetrazole.
Substitution: Various substituted tetrazole derivatives.
Oxidation: Oxidized tetrazole derivatives.
Scientific Research Applications
5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[(4-aminophenyl)methyl]-1H-1,2,3,4-tetrazole: Similar structure but with an amino group instead of a nitro group.
5-[(4-methylphenyl)methyl]-1H-1,2,3,4-tetrazole: Similar structure but with a methyl group instead of a nitro group.
5-[(4-chlorophenyl)methyl]-1H-1,2,3,4-tetrazole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
5-[(4-nitrophenyl)methyl]-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-13(15)7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCSVRFWBHAENG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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